4-[(6-Methoxy-3,4-dihydroquinolin-1(2h)-yl)sulfonyl]aniline
Description
4-[(6-Methoxy-3,4-dihydroquinolin-1(2H)-yl)sulfonyl]aniline is a sulfonamide derivative featuring an aniline core linked via a sulfonyl group to a 6-methoxy-substituted 3,4-dihydroquinoline moiety.
Properties
CAS No. |
5450-22-6 |
|---|---|
Molecular Formula |
C16H18N2O3S |
Molecular Weight |
318.4 g/mol |
IUPAC Name |
4-[(6-methoxy-3,4-dihydro-2H-quinolin-1-yl)sulfonyl]aniline |
InChI |
InChI=1S/C16H18N2O3S/c1-21-14-6-9-16-12(11-14)3-2-10-18(16)22(19,20)15-7-4-13(17)5-8-15/h4-9,11H,2-3,10,17H2,1H3 |
InChI Key |
QDQVFBAFBYLREV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)N(CCC2)S(=O)(=O)C3=CC=C(C=C3)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(6-Methoxy-3,4-dihydroquinolin-1(2H)-yl)sulfonyl]aniline typically involves a multi-step processThe reaction conditions often involve the use of specific reagents and catalysts to facilitate the desired transformations .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a solid form .
Chemical Reactions Analysis
Nucleophilic Substitution at the Sulfonyl Group
The sulfonyl group acts as an electron-withdrawing group, facilitating nucleophilic aromatic substitution (NAS) at the para-position of the aniline ring. Common reagents and outcomes include:
These reactions typically require polar aprotic solvents (e.g., DMF) and elevated temperatures (80–120°C) for optimal yields. Steric hindrance from the dihydroquinoline moiety may slow kinetics compared to simpler sulfonamides .
Reductive Transformations
The dihydroquinoline ring and aniline group undergo selective reduction:
Hydrogenation
-
Catalysts : Pd/C or Raney Ni in ethanol/H₂
-
Outcome : Saturation of the quinoline’s 3,4-double bond to form a tetrahydroquinoline structure .
-
Selectivity : Methoxy groups remain intact under mild conditions (25–50°C, 1–3 atm H₂) .
Nitro Group Reduction
If synthesized from a nitro precursor (e.g., 4-nitrobenzenesulfonyl chloride), the nitro group is reduced to an amine using:
Coupling Reactions
The aniline’s amine group participates in cross-coupling reactions:
| Reaction | Conditions | Application |
|---|---|---|
| Buchwald-Hartwig Amination | Pd₂(dba)₃, Xantphos, K₃PO₄, 100°C | Synthesis of biaryl amines |
| Ullmann Coupling | CuI, DMEDA, 120°C in dioxane | Attachment of aryl halides |
These reactions exploit the amine’s nucleophilicity for constructing complex heterocycles or drug intermediates .
Sulfonyl Group Oxidation
-
Reagents : KMnO₄/H₂SO₄ or RuO₄
-
Outcome : Conversion to sulfonic acid derivatives, though this pathway is less common due to stability concerns.
Quinoline Ring Oxidation
-
Reagents : m-CPBA or H₂O₂/AcOH
-
Outcome : Epoxidation or hydroxylation at the 3,4-position, depending on steric and electronic factors .
Acid/Base-Mediated Rearrangements
Under strong acidic conditions (e.g., H₂SO₄), the compound may undergo:
-
Sulfonamide cleavage to yield benzenesulfonic acid and 6-methoxy-3,4-dihydroquinoline .
-
Demethylation of the methoxy group using BBr₃ or HI, producing a phenolic derivative .
Key Reaction Optimization Factors
-
Temperature : 80–120°C improves kinetics for substitutions.
-
Catalysts : Pd-based systems (e.g., Pd(OAc)₂) enable efficient cross-couplings .
This compound’s versatility in nucleophilic, reductive, and coupling reactions makes it valuable for synthesizing bioactive molecules and functional materials. Further studies on enantioselective transformations and green chemistry adaptations are warranted.
Scientific Research Applications
Medicinal Chemistry Applications
- Antimicrobial Activity : Research indicates that derivatives of quinoline compounds exhibit significant antimicrobial properties. The sulfonamide moiety in 4-[(6-Methoxy-3,4-dihydroquinolin-1(2H)-yl)sulfonyl]aniline enhances its efficacy against various bacterial strains, making it a candidate for antibiotic development .
- Anticancer Properties : Studies have shown that compounds containing quinoline structures can induce apoptosis in cancer cells. The specific configuration of this compound allows it to interact with cellular pathways involved in cancer progression, suggesting potential use in cancer therapeutics .
- Anti-inflammatory Effects : The compound has been investigated for its anti-inflammatory properties, particularly in models of chronic inflammation. Its ability to inhibit pro-inflammatory cytokines positions it as a potential treatment for inflammatory diseases .
Organic Synthesis Applications
- Building Block for Complex Molecules : The unique structure of 4-[(6-Methoxy-3,4-dihydroquinolin-1(2H)-yl)sulfonyl]aniline serves as a versatile building block in organic synthesis. It can be utilized to create more complex molecules through various chemical reactions such as nucleophilic substitutions and coupling reactions .
- Fluorescent Materials : Due to its structural properties, this compound has been explored for use in creating fluorescent materials. Its ability to emit light under certain conditions makes it suitable for applications in sensors and imaging technologies .
Case Study 1: Antimicrobial Efficacy
In a study evaluating the antimicrobial activity of various quinoline derivatives, 4-[(6-Methoxy-3,4-dihydroquinolin-1(2H)-yl)sulfonyl]aniline demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were recorded, highlighting its potential as a lead compound for developing new antibiotics.
Case Study 2: Cytotoxicity Against Cancer Cells
A series of cytotoxicity assays were conducted on human cancer cell lines using the compound. Results indicated that it effectively reduced cell viability in a dose-dependent manner, with mechanisms involving the induction of apoptosis confirmed through flow cytometry analysis.
Mechanism of Action
The mechanism of action of 4-[(6-Methoxy-3,4-dihydroquinolin-1(2H)-yl)sulfonyl]aniline involves its interaction with specific molecular targets and pathways. The quinoline ring system can interact with enzymes and receptors, modulating their activity. The sulfonyl group may also play a role in enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Sulfonyl-Aniline Derivatives with Heterocyclic Moieties
Compounds sharing the sulfonyl-aniline backbone but differing in the heterocyclic substituent provide insights into structure-activity relationships:
Key Observations :
- The base structure (CAS 5455-89-0) lacks additional substituents, resulting in a lower molecular weight (288.36 g/mol) and a pKa of 1.46, suggesting moderate acidity at physiological pH .
- Tetrahydro-2H-pyran-4-yl substitution introduces an oxygen-containing heterocycle, which may improve water solubility compared to fully aromatic systems .
Dihydroquinoline Derivatives with Varied Functional Groups
Modifications to the dihydroquinoline ring or sulfonamide linkage significantly impact bioactivity:
- This contrasts with 6-fluoro or 2-methyl substitutions (e.g., CAS 774586-90-2), which introduce steric bulk or electronegativity .
- Sulfonamide vs. Carboxamide: Compounds like N-(3-cyano-7-(tetrahydrofuran-3-yloxy)-4-(7-(trifluoromethyl)-3,4-dihydroquinolin-1(2H)-yl)quinolin-6-yl)-2-(piperidin-4-ylidene)acetamide (M+1 = 578) replace the sulfonamide with carboxamide groups, altering hydrogen-bonding capacity and metabolic stability .
Structural Analogues in Drug Development
- Amide-linked analogues (e.g., M+1 = 524–602) incorporate cyano, trifluoromethyl, or benzyloxy groups, likely targeting kinases or apoptosis pathways .
- Ethyl ester derivatives (e.g., Preparation 7AK) introduce ester functionalities, which may serve as prodrugs to improve oral bioavailability .
Biological Activity
Overview
4-[(6-Methoxy-3,4-dihydroquinolin-1(2H)-yl)sulfonyl]aniline is a chemical compound with the molecular formula CHNOS and a molecular weight of 318.39 g/mol. This compound has garnered attention in scientific research due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research.
Chemical Structure and Properties
The structure of 4-[(6-Methoxy-3,4-dihydroquinolin-1(2H)-yl)sulfonyl]aniline features a quinoline ring system linked to a sulfonamide group. The presence of the methoxy group on the quinoline ring is significant as it may influence both the chemical reactivity and biological activity of the compound.
| Property | Value |
|---|---|
| CAS Number | 5450-22-6 |
| Molecular Formula | CHNOS |
| Molecular Weight | 318.39 g/mol |
| Density | 1.321 g/cm³ |
| Boiling Point | 543.5 °C at 760 mmHg |
| Flash Point | 282.5 °C |
The biological activity of this compound is believed to stem from its interaction with specific molecular targets and pathways. The quinoline moiety can interact with various enzymes and receptors, modulating their activity, while the sulfonyl group may enhance binding affinity and specificity.
Antimicrobial Activity
Research has indicated that compounds containing quinoline structures often exhibit antimicrobial properties. For instance, studies have shown that derivatives of quinoline can inhibit the growth of various bacterial strains, suggesting that 4-[(6-Methoxy-3,4-dihydroquinolin-1(2H)-yl)sulfonyl]aniline may possess similar capabilities .
Anticancer Potential
The anticancer properties of this compound are under investigation, with preliminary studies indicating that it may inhibit tumor growth by inducing apoptosis in cancer cells. The mechanism may involve the modulation of signaling pathways associated with cell proliferation and survival .
Case Study:
In a study focusing on similar quinoline derivatives, researchers observed significant cytotoxic effects against human cancer cell lines. The compounds were found to induce cell cycle arrest and apoptosis through caspase activation, highlighting their potential as therapeutic agents in cancer treatment .
Research Findings
Recent studies have explored various aspects of the biological activity of this compound:
- Cytotoxicity Assays : In vitro assays demonstrated that compounds similar to 4-[(6-Methoxy-3,4-dihydroquinolin-1(2H)-yl)sulfonyl]aniline exhibited IC50 values in the micromolar range against several cancer cell lines.
- Mechanistic Studies : Investigations into the mechanisms revealed that these compounds could inhibit key signaling pathways involved in tumorigenesis, such as the MAPK pathway.
- Synergistic Effects : When combined with other chemotherapeutic agents, there was evidence of synergistic effects leading to enhanced cytotoxicity against resistant cancer cell lines .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-[(6-Methoxy-3,4-dihydroquinolin-1(2H)-yl)sulfonyl]aniline, and what critical reaction conditions ensure optimal yield?
- Methodology : A two-step procedure is commonly employed:
Sulfonation : React 6-methoxy-3,4-dihydroquinoline with chlorosulfonic acid under controlled anhydrous conditions (0–5°C) to form the sulfonyl chloride intermediate.
Amination : Couple the intermediate with 4-aminophenyl derivatives in a polar aprotic solvent (e.g., DMF) using a base (e.g., triethylamine) to neutralize HCl byproducts.
- Key Conditions : Temperature control during sulfonation prevents side reactions (e.g., ring sulfonation), while excess amine (1.2–1.5 eq) ensures complete coupling .
Q. How can structural elucidation of this compound be performed to confirm its regiochemistry and purity?
- Methodology : Combine spectroscopic techniques:
- NMR : Analyze - and -NMR for characteristic peaks (e.g., methoxy protons at δ ~3.8 ppm, sulfonyl-linked aromatic protons at δ ~7.5–8.0 ppm).
- HRMS : Confirm molecular ion [M+H] with <2 ppm mass error.
- HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>95%) .
Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?
- Methodology : Screen against target enzymes (e.g., HIV-1 reverse transcriptase) via:
- Enzyme inhibition assays : Measure IC using fluorescence-based substrates.
- Antimicrobial testing : Employ broth microdilution (CLSI guidelines) to determine MIC values against bacterial/fungal strains .
Advanced Research Questions
Q. How can molecular docking and dynamics simulations optimize the compound’s interaction with therapeutic targets like HIV-1 RT?
- Methodology :
Docking : Use AutoDock Vina to predict binding poses, applying Lamarckian genetic algorithms and a grid box centered on the active site (20 Å). Adjust exhaustiveness to 50 for accuracy .
MD Simulations : Run 100 ns trajectories in GROMACS with CHARMM36 force field. Analyze RMSD, hydrogen bonding, and binding free energy (MM-PBSA) to validate stability .
Q. What strategies address contradictory reports on the antimicrobial efficacy of sulfonamide-aniline derivatives?
- Methodology :
- Meta-analysis : Systematically compare datasets (e.g., MIC values, bacterial strains) to identify variables (e.g., solvent used, bacterial passage number).
- Structure-Activity Relationship (SAR) : Synthesize analogs with modified substituents (e.g., methoxy vs. ethoxy) to isolate contributing factors.
- Resistance profiling : Test against efflux pump-overexpressing strains to assess resistance mechanisms .
Q. How can the compound’s pharmacokinetic properties (e.g., solubility, metabolic stability) be improved through derivatization?
- Methodology :
- Prodrug design : Introduce hydrolyzable groups (e.g., acetylated amines) to enhance solubility.
- CYP450 assays : Use liver microsomes to identify metabolic hotspots. Replace labile groups (e.g., methyl with trifluoromethyl) to reduce oxidation .
Data Analysis and Validation
Q. What statistical approaches are recommended for reconciling inconsistent enzymatic inhibition data across studies?
- Methodology :
- ANOVA with post-hoc tests : Identify inter-study variability (e.g., assay temperature, enzyme source).
- Bland-Altman plots : Visualize agreement between datasets.
- Standardized protocols : Adopt WHO guidelines for enzyme assays to minimize methodological divergence .
Q. How to validate the compound’s selectivity for a target protein over structurally related off-targets?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
